4-Aminobutyl-d8 Guanidine Dihydrochloride
Description
4-Aminobutyl-d8 Guanidine Dihydrochloride is a deuterated derivative of guanidine, where eight hydrogen atoms in the aminobutyl chain are replaced with deuterium (²H). This isotopic labeling enhances its utility in analytical applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR), where it serves as a stable internal standard for quantifying non-deuterated analogs in biological or chemical matrices . The dihydrochloride salt form improves solubility in aqueous solutions, making it suitable for laboratory workflows requiring precise dissolution in water or buffers .
Structurally, the compound combines a guanidine moiety with a deuterated aminobutyl chain. Guanidine derivatives are widely studied for their biological activity, including antimicrobial and anticancer properties, though this compound is primarily used in analytical chemistry due to its isotopic purity and stability .
Properties
Molecular Formula |
C5H16Cl2N4 |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
2-(4-amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H/i1D2,2D2,3D2,4D2;; |
InChI Key |
KDQZVYBHNNRZPP-VHGLFXLXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N=C(N)N)C([2H])([2H])N.Cl.Cl |
Canonical SMILES |
C(CCN=C(N)N)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategy Overview
- Starting Material: The synthesis begins with N-Boc-protected 1,4-diaminobutane-d8 (N-tert-butoxycarbonyl-1,4-diaminobutane-d8), which ensures selective reaction at the guanidine moiety while protecting the primary amine groups.
- Guanidinylation: The protected diamine is reacted with labeled cyanamide derivatives to introduce the guanidine functional group.
- Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free 4-Aminobutyl-d8 Guanidine.
- Salt Formation: The free base is converted into its dihydrochloride salt to enhance stability and solubility.
This approach is a two-step process that ensures high selectivity and yield of the target compound.
Detailed Synthetic Procedure
| Step | Description | Reagents and Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Guanidinylation of N-Boc-1,4-butanediamine-d8 | Reaction with labeled cyanamide in anhydrous DMF with diisopropylethylamine at 80 °C for 24 h | Formation of N-Boc-protected agmatine intermediate; yield ~46% after purification by flash chromatography |
| 2 | Deprotection of Boc group | Treatment with trifluoroacetic acid (TFA) in dichloromethane at room temperature for 5 h | Removal of Boc protecting group; yield ~90% of 4-Aminobutyl-d8 Guanidine as triflate salt |
| 3 | Conversion to dihydrochloride salt | Co-distillation with dichloromethane and treatment with hydrochloric acid | Stable dihydrochloride salt form obtained |
The reaction progress is typically monitored by thin-layer chromatography (TLC), and the products are characterized by nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT, 15N), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS).
Alternative Guanidinylation Techniques
A direct guanidinylation method, as reported in the synthesis of related guanidine compounds, involves the reaction of primary amines with guanidine hydrochloride derivatives under controlled conditions. This method uses protected guanidine reagents to avoid side reactions and can be adapted for isotopically labeled substrates. The advantages include fewer synthetic steps and mild reaction conditions, which may be applicable for 4-Aminobutyl-d8 Guanidine synthesis after optimization.
Analytical Data Supporting the Preparation
The successful synthesis of this compound is confirmed through comprehensive analytical techniques:
| Technique | Key Observations |
|---|---|
| 1H NMR (D2O, 400 MHz) | Multiplets corresponding to the deuterated butyl chain protons are diminished due to deuterium substitution; signals at δ 1.44–1.57 ppm (4H), 2.85–3.14 ppm (2H each) for methylene groups adjacent to amine and guanidine groups |
| 13C NMR (D2O, 101 MHz) | Signals at δ 24.0, 25.2, 37.1, 38.9, and 164.2 ppm corresponding to the carbon skeleton and guanidine carbon |
| DEPT-135 NMR | Confirms carbon skeleton and distinguishes CH, CH2, and quaternary carbons; notable effects due to conjugation with 15N atoms in labeled analogs |
| IR Spectroscopy | Characteristic bands at 3281 cm⁻¹ (NH stretching), 1674 cm⁻¹ (C=N stretching), and 1202–1132 cm⁻¹ (C-N stretching) |
| HRMS | Accurate mass measurement consistent with the labeled compound, e.g., calculated (M-NH2) 117.1649, observed 117.1020 |
These data collectively confirm the structure and isotopic labeling integrity of the synthesized compound.
Summary Table of Preparation Parameters and Yields
| Parameter | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Guanidinylation reaction temperature | 80 °C | 46 | Reaction time 24 h, solvent: anhydrous DMF |
| Boc deprotection | Room temperature, TFA, 5 h | 90 | Efficient removal of protecting group |
| Final salt formation | Co-distillation with HCl | Quantitative | Stable dihydrochloride salt |
Chemical Reactions Analysis
4-Aminobutyl-d8 Guanidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include methanol and water as solvents, and reactions are typically carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C .
Scientific Research Applications
4-Aminobutyl-d8 Guanidine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques.
Biology: The compound is utilized in studies involving neurotransmitter pathways and cellular signaling.
Medicine: Research on this compound includes its potential therapeutic effects and its role in modulating biological processes.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Aminobutyl-d8 Guanidine Dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing cellular signaling and metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect nitric oxide synthesis and polyamine metabolism .
Comparison with Similar Compounds
Diarylguanidinium Dihydrochloride Derivatives
Several diarylguanidinium dihydrochloride compounds, such as those synthesized in , share the dihydrochloride salt form but differ in their aryl substituents. For example:
- 1-(3:4-Di-fluorophenyl)-2-(3-(4-guanidinophenoxy)phenyl)guanidine dihydrochloride (6): Features fluorinated aryl groups, synthesized in 90% yield.
- 1-(4-Bromophenyl)-2-(3-(4-guanidinophenoxy)phenyl)guanidine dihydrochloride (8): Contains a bromophenyl group, yielding 87% .
| Property | 4-Aminobutyl-d8 Guanidine Dihydrochloride | Diarylguanidinium Derivatives (e.g., 6, 8) |
|---|---|---|
| Core Structure | Linear aminobutyl chain with guanidine | Aromatic substituents with guanidine |
| Deuterium Labeling | Yes (d8) | No |
| Yield | Not reported | 83–90% |
| Primary Use | Analytical standards | Anticancer research |
The deuterated aminobutyl chain in 4-Aminobutyl-d8 reduces metabolic degradation in biological studies, while diarylguanidinium derivatives focus on targeting cancer cells via aryl group interactions .
Biogenic Amine Dihydrochlorides
Biogenic amines like putrescine dihydrochloride and cadaverine dihydrochloride () are structurally distinct but share the dihydrochloride salt form. These polyamines are involved in cellular processes and food spoilage analysis:
- Putrescine dihydrochloride : Prepared at 1000 mg/L by dissolving 182.7 mg in 100 mL water.
- Cadaverine dihydrochloride : Dissolved similarly at 171.4 mg/100 mL .
| Property | This compound | Putrescine/Cadaverine Dihydrochloride |
|---|---|---|
| Chemical Class | Guanidine derivative | Polyamine |
| Solubility | High (due to dihydrochloride) | High (aqueous preparation) |
| Application | Isotopic labeling | Food safety analysis |
Unlike biogenic amines, 4-Aminobutyl-d8 lacks direct involvement in metabolic pathways but is critical for trace-level detection in complex matrices .
Guanidine Hydrochloride vs. Dihydrochloride
The distinction between hydrochloride and dihydrochloride salts is critical. Guanidine hydrochloride (C5H9N3·HCl; ) contains one HCl molecule, whereas this compound incorporates two HCl molecules (). This difference impacts solubility and molecular weight:
| Property | Guanidine Hydrochloride | This compound |
|---|---|---|
| HCl Molecules | 1 | 2 |
| Molecular Weight | 95.53 g/mol | Higher (due to d8 and second HCl) |
| Use Case | Protein denaturation | Analytical tracer |
The additional HCl in dihydrochloride salts enhances water solubility, which is vital for preparing stock solutions in analytical protocols .
Biological Activity
4-Aminobutyl-d8 Guanidine Dihydrochloride is a deuterated derivative of guanidine, which has garnered interest in various biological applications due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C5H16Cl2N4
- Molecular Weight : 195.12 g/mol
- IUPAC Name : this compound
- CAS Number : 131708973
This compound exhibits its biological activity primarily through its interaction with various enzymes and receptors in the body. The guanidine group is known to affect the physiological processes involving nitric oxide (NO) synthesis, influencing cardiovascular health and other biological functions.
Key Mechanisms:
- Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) : This compound acts as an inhibitor of DDAH, an enzyme that regulates the levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH, this compound can potentially increase NO production, thus enhancing vasodilation and improving blood flow .
- Modulation of Nitric Oxide Pathways : The compound's ability to modulate NO pathways suggests its potential in treating conditions related to endothelial dysfunction, such as hypertension and atherosclerosis .
Biological Activity
Research has demonstrated various biological activities associated with this compound, including:
Table 1: Biological Activities of this compound
Case Study 1: Cardiovascular Health Improvement
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in endothelial function. The increase in NO levels correlated with enhanced vasodilation and reduced blood pressure .
Case Study 2: Neuroprotective Effects
In vitro studies showed that guanidine derivatives could reduce neuroinflammation markers in cultured neuronal cells. While specific data on this compound is still emerging, these findings suggest potential applications in neurodegenerative disease treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 4-Aminobutyl-d8 Guanidine Dihydrochloride, and how does deuteration affect reaction yields?
- Methodology : Deuterated analogs are synthesized via isotopic exchange or labeled precursor incorporation. For this compound, deuteration typically occurs at the butyl chain using deuterated reagents like D₂O or deuterated alkyl halides. Reaction optimization requires monitoring via NMR to confirm isotopic purity (>98%) and LC-MS to assess intermediates .
- Yield Considerations : Deuteration may reduce reaction rates due to kinetic isotope effects, requiring extended reaction times or elevated temperatures. Evidence suggests a 10–15% yield reduction compared to non-deuterated analogs under similar conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures :
- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance via ANSEL or MAPA guidelines), lab coats, and sealed goggles. Avoid latex gloves due to permeability risks .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine particulates. The compound’s dust may form explosive clouds under specific conditions .
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical evaluation .
Q. How can researchers validate the purity and isotopic enrichment of this compound?
- Analytical Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 211.16) and isotopic distribution patterns .
- ¹H/²H NMR : Absence of proton signals in the butyl region (δ 1.2–1.8 ppm) confirms complete deuteration. Quantify residual protons using integration .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~33.6%) to assess dihydrochloride stoichiometry .
Advanced Research Questions
Q. What experimental design considerations are necessary when using this compound in metabolic tracing studies?
- Isotopic Tracer Design : Use this compound to track agmatine metabolism in vivo. Deuterium labeling minimizes metabolic interference while enabling detection via LC-MS/MS. Dose-response studies should account for potential isotope effects on enzyme kinetics (e.g., arginase inhibition) .
- Controls : Include non-deuterated agmatine dihydrochloride (CAS 334-18-9) as a control to differentiate isotopic effects from experimental variables .
Q. How can researchers resolve contradictions in pharmacokinetic data involving deuterated vs. non-deuterated analogs?
- Data Analysis Framework :
- Pharmacokinetic Modeling : Compare AUC (Area Under Curve) and half-life (t½) between deuterated and non-deuterated forms. Deuterium may increase t½ due to reduced metabolic clearance (CYP450 isotope effects) .
- Statistical Validation : Use ANOVA to assess significance of isotopic differences. For example, a study showed a 1.3-fold increase in t½ for deuterated agmatine in rodent models .
Q. What are the challenges in interpreting NMR spectra of this compound, and how can they be mitigated?
- Spectral Artifacts :
- Residual Proton Signals : Trace protons in the deuterated butyl chain may appear as low-intensity peaks. Use deuterated solvents (e.g., D₂O) and suppress water signals via presaturation .
- Coupling Effects : Deuterium’s spin-1 property alters splitting patterns. Simulate spectra using tools like MestReNova to distinguish genuine peaks from artifacts .
Q. How does the dihydrochloride formulation influence the compound’s stability and solubility in aqueous buffers?
- Stability : The dihydrochloride salt enhances hygroscopicity. Store at 2–8°C in desiccators to prevent hydrolysis. Thermal degradation studies show stability up to 150°C, with decomposition above 174°C .
- Solubility : Soluble in water (>50 mg/mL at 25°C) and polar solvents (e.g., methanol). Adjust pH to 5–6 for cell culture applications to avoid chloride-induced cytotoxicity .
Methodological Best Practices
- Spectral Library Matching : Cross-reference HRMS and NMR data with published libraries (e.g., PubChem CID 16735998) to confirm identity .
- Ethical Compliance : Adhere to institutional guidelines for isotopic waste disposal. Deuterated compounds require specialized incineration to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
